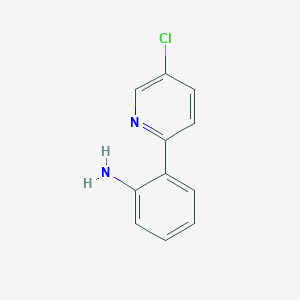

2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE

Description

Properties

IUPAC Name |

2-(5-chloropyridin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c12-8-5-6-11(14-7-8)9-3-1-2-4-10(9)13/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRZCDASEQJIEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70695922 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-20-3 | |

| Record name | 2-(5-Chloropyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70695922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 2-(5-chloro-pyridin-2-yl)-phenylamine, a key intermediate in pharmaceutical and materials science research. The document delves into the prevalent synthetic strategies, primarily focusing on palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination, and copper-catalyzed methods like the Ullmann condensation. The narrative emphasizes the mechanistic underpinnings and the rationale behind the selection of catalysts, ligands, bases, and solvents. Detailed, step-by-step protocols are provided, supported by quantitative data and visual representations of reaction workflows to ensure reproducibility and facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: Significance of 2-(5-chloro-pyridin-2-yl)-phenylamine

The 2-(5-chloro-pyridin-2-yl)-phenylamine scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. Its presence is notable in pharmaceuticals targeting a range of diseases, including cancer and inflammatory disorders.[1][2][3] The unique electronic and steric properties conferred by the chloro-substituted pyridine ring coupled with the phenylamine moiety make it a valuable building block in drug discovery and a versatile component in the design of organic light-emitting diodes (OLEDs) and other advanced materials.[4] The development of efficient and scalable synthetic routes to this compound is therefore of paramount importance to enable further exploration of its potential applications.

Primary Synthetic Strategies: A Comparative Analysis

The formation of the C-N bond between the pyridine and phenyl rings is the crucial step in the synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine. Two principal cross-coupling methodologies have emerged as the most effective: the Palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: A Modern Powerhouse for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines due to its broad substrate scope, functional group tolerance, and generally high yields under relatively mild conditions.[5][6] The reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine in the presence of a base.[5]

Core Reaction:

Mechanistic Insights:

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that underpins the reaction's success.[6][7] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (2-bromo-5-chloropyridine) to a Pd(0) complex, forming a Pd(II) species. The choice of a bulky, electron-rich phosphine ligand is crucial at this stage to facilitate this step.[7]

-

Amine Coordination and Deprotonation: The aniline then coordinates to the Pd(II) complex. A base is required to deprotonate the coordinated amine, forming an amido complex. The strength and nature of the base can significantly influence the reaction rate and outcome.

-

Reductive Elimination: The final step is the reductive elimination of the desired 2-(5-chloro-pyridin-2-yl)-phenylamine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

Causality behind Experimental Choices:

-

Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, more importantly, the phosphine ligand is critical for a successful reaction. Bulky, electron-rich ligands such as XPhos, SPhos, and BrettPhos have been shown to be highly effective in promoting the key steps of the catalytic cycle, particularly for less reactive aryl chlorides.[7] Bidentate phosphine ligands like BINAP and DPPF were early developments that expanded the reaction's scope to include primary amines.[5]

-

Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is a common choice, as it is effective at deprotonating the amine without competing as a nucleophile. Other bases like lithium tert-butoxide (LiOtBu) and cesium carbonate (Cs₂CO₃) have also been used successfully, with the optimal choice often being substrate-dependent.[8]

-

Solvent Selection: Anhydrous, non-polar aprotic solvents such as toluene, dioxane, or THF are generally preferred to prevent catalyst deactivation and unwanted side reactions.

The Ullmann Condensation: A Classic Route with Modern Refinements

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds.[9] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[9][10]

Core Reaction:

Note: A multi-step sequence is often necessary when starting with an activated pyridine ring.

Mechanistic Considerations:

The precise mechanism of the Ullmann condensation is still a subject of some debate, but it is generally accepted to involve copper(I) species.[9] The reaction likely proceeds through the formation of a copper(I) amide, which then undergoes a coupling reaction with the aryl halide.

Advantages and Disadvantages:

-

Advantages: Copper is significantly more economical than palladium, making the Ullmann reaction a more cost-effective option for large-scale synthesis.

-

Disadvantages: The Ullmann condensation often requires higher reaction temperatures and longer reaction times compared to the Buchwald-Hartwig amination.[9] The substrate scope can also be more limited, and the reaction is often sensitive to steric hindrance. For the synthesis of the target molecule, a multi-step process involving activation and subsequent modification of the pyridine ring may be necessary, as 2-chloropyridines can be less reactive in Ullmann-type couplings compared to their bromo or iodo counterparts.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine via the Buchwald-Hartwig amination, which is generally the more reliable and higher-yielding method.

Synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine via Buchwald-Hartwig Amination

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| 2-Bromo-5-chloropyridine | 192.45 | 1.0 | 1.0 |

| Aniline | 93.13 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| XPhos | 476.65 | 0.04 | 0.04 |

| Sodium tert-butoxide | 96.10 | 2.0 | 2.0 |

| Anhydrous Toluene | - | 10 mL | - |

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-chloropyridine (1.0 mmol), aniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (2.0 mmol).

-

Add anhydrous toluene (10 mL) to the flask via syringe.

-

Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Expected Yield and Characterization:

-

Yield: 75-90%

-

Appearance: Off-white to pale yellow solid

-

¹H NMR (CDCl₃): Consistent with the structure of 2-(5-chloro-pyridin-2-yl)-phenylamine.

-

¹³C NMR (CDCl₃): Consistent with the structure of 2-(5-chloro-pyridin-2-yl)-phenylamine.

-

Mass Spectrometry (ESI+): m/z calculated for C₁₁H₉ClN₂ [M+H]⁺, found.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine via the Buchwald-Hartwig amination.

Caption: Workflow for Buchwald-Hartwig Synthesis.

The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination.

Caption: Buchwald-Hartwig Catalytic Cycle.

Safety Considerations

-

Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially pyrophoric. They should be handled under an inert atmosphere.

-

Sodium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Solvents: Toluene and other organic solvents are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine is most efficiently achieved through the Buchwald-Hartwig amination, a powerful and versatile cross-coupling reaction. This method offers high yields, good functional group tolerance, and relatively mild reaction conditions. While the Ullmann condensation presents a more economical alternative, it often requires harsher conditions and may be less efficient for this particular transformation. A thorough understanding of the reaction mechanisms and the rationale behind the choice of reagents is crucial for the successful and reproducible synthesis of this important chemical intermediate. The protocols and data presented in this guide are intended to provide a solid foundation for researchers engaged in the synthesis and application of 2-(5-chloro-pyridin-2-yl)-phenylamine and its derivatives.

References

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Ullmann condensation - Wikipedia. (URL: [Link])

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). (URL: [Link])

-

Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. - ResearchGate. (2021). (URL: [Link])

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. (2021). (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed. (2019). (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). (URL: [Link])

-

Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate. (URL: [Link])

-

Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

-

RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (URL: [Link])

-

Synthesis and spectral characterization of some new thiazolopyrimidine derivatives - Assiut University. (2021). (URL: [Link])

- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl)

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed. (2014). (URL: [Link])

-

Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids - ResearchGate. (2025). (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - ResearchGate. (2024). (URL: [Link])

-

2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem - NIH. (URL: [Link])

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI. (URL: [Link])

-

SYNTHESIS AND INVESTIGATION OF POLYMERS CONTAINING ANILINE AND INDOLE FRAGMENTS. (2023). (URL: [Link])

-

2-Phenethylamines in Medicinal Chemistry: A Review - MDPI. (URL: [Link])

-

Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - NIH. (2025). (URL: [Link])

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P

-

5-Chloro-2-nitrodiphenylamine | C12H9ClN2O2 | CID 117635 - PubChem. (URL: [Link])

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

-

Synthesis and Characterization of Compounds Related to Lisinopril - PMC - NIH. (URL: [Link])

- US3985759A - Process for preparing 2-amino-5-chloropyridine - Google P

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 10. Ullmann Reaction [organic-chemistry.org]

An In-Depth Technical Guide to 2-(5-chloro-pyridin-2-yl)-phenylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Core Compound Identity and Physicochemical Properties

Introduction

2-(5-chloro-pyridin-2-yl)-phenylamine, also known as 2-(5-chloropyridin-2-yl)aniline, is a heterocyclic aromatic amine. Its structure, featuring a phenyl ring linked to a chlorinated pyridine ring via a secondary amine, forms the basis of a privileged scaffold in medicinal chemistry. This unique arrangement of functionalities imparts specific electronic and steric properties that are of significant interest in the design of targeted therapeutics. The pyridine ring, a bioisostere of a phenyl ring, can enhance solubility and bioavailability, while the chlorine substituent can modulate lipophilicity and metabolic stability.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characteristics, and relevance in drug discovery.

Caption: Chemical structure of 2-(5-chloro-pyridin-2-yl)-phenylamine.

Physicochemical Data

The fundamental properties of 2-(5-chloro-pyridin-2-yl)-phenylamine are summarized below. This data is essential for experimental design, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| IUPAC Name | 2-(5-chloropyridin-2-yl)aniline | [2] |

| CAS Number | 885277-20-3 | [3][4] |

| Molecular Formula | C₁₁H₉ClN₂ | [4] |

| Molecular Weight | 204.66 g/mol | [4] |

| Appearance | Solid (form not specified) | [5] |

| Purity | Typically available at ≥95% or ≥97% | [3][4] |

| Storage | Room Temperature, Inert Atmosphere, Light Sensitive | [5] |

Section 2: Synthesis and Reactivity

Rationale for Synthetic Approach: The Buchwald-Hartwig Amination

The formation of the C-N bond between the aniline and pyridine rings is the key step in synthesizing 2-(5-chloro-pyridin-2-yl)-phenylamine. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have limited substrate scope. The Buchwald-Hartwig amination has become the gold standard for this type of transformation due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[6]

This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and primary or secondary amines.[6][7] The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and minimizing side reactions, such as hydrodehalogenation.[8] For coupling with electron-deficient heteroaryl halides like 2-chloro-5-aminopyridine, bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle.

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle:[6][7]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloro-5-aminopyridine, forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: The aniline coordinates to the palladium center, and a base deprotonates the amine to form an amido complex.

-

Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol for Synthesis

This protocol is a representative procedure for a Buchwald-Hartwig amination, optimized for the synthesis of N-aryl pyrimidine derivatives.[9][10]

Materials:

-

2-Chloro-5-aminopyridine (1 equiv.)

-

Aniline (1.2 - 1.5 equiv.)

-

Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)

-

Xantphos or similar phosphine ligand (4-10 mol%)

-

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2-3 equiv.)

-

Anhydrous Toluene or Dioxane

Procedure:

-

To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base under an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the 2-chloro-5-aminopyridine and aniline to the flask.

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(5-chloro-pyridin-2-yl)-phenylamine.

Section 3: Spectroscopic Analysis

Spectroscopic data is critical for the structural elucidation and confirmation of purity for 2-(5-chloro-pyridin-2-yl)-phenylamine. The following data is predicted based on the known spectral properties of 2-aminopyridine and diphenylamine derivatives.[11][12][13][14]

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.5 - 9.5 | Singlet (broad) | 1H | N-H | The secondary amine proton is expected to be a broad singlet and can exchange with D₂O. |

| ~ 8.2 | Doublet | 1H | Pyridine C2'-H | Proton adjacent to the pyridine nitrogen and ortho to the chloro group will be deshielded. |

| ~ 7.6 | Doublet of Doublets | 1H | Pyridine C4'-H | Coupled to both C3'-H and C5'-H. |

| ~ 7.1 - 7.4 | Multiplet | 5H | Phenyl C2-H, C3-H, C4-H, C5-H, C6-H | Protons on the aniline ring will appear in the typical aromatic region. |

| ~ 6.8 | Doublet | 1H | Pyridine C3'-H | Coupled to C4'-H. |

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 158 | Pyridine C6' | Carbon attached to the amine nitrogen is significantly deshielded. |

| ~ 148 | Pyridine C2' | Carbon adjacent to the pyridine nitrogen. |

| ~ 145 | Phenyl C1 | Aromatic carbon directly bonded to the amine nitrogen. |

| ~ 138 | Pyridine C4' | Aromatic C-H on the pyridine ring. |

| ~ 129 | Phenyl C3/C5 | Aromatic C-H on the phenyl ring. |

| ~ 125 | Pyridine C5' | Carbon bearing the chlorine atom. |

| ~ 122 | Phenyl C4 | Aromatic C-H on the phenyl ring. |

| ~ 120 | Phenyl C2/C6 | Aromatic C-H on the phenyl ring. |

| ~ 108 | Pyridine C3' | Aromatic C-H on the pyridine ring. |

Solvent: CDCl₃ or DMSO-d₆

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H Stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 1580 - 1620 | Strong | C=C and C=N Ring Stretching |

| 1260 - 1330 | Strong | Aromatic C-N Stretch |

| 1000 - 1100 | Strong | C-Cl Stretch |

| 690 - 900 | Strong | Aromatic C-H Bending (out-of-plane) |

Predicted Mass Spectrometry (MS) Data

In electron impact (EI) mass spectrometry, the molecular ion peak (M⁺) is expected to be prominent due to the aromatic nature of the compound.[15] The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.

-

Molecular Ion (M⁺): m/z 204 (¹¹C₉H₉³⁵ClN₂)

-

M+2 Peak: m/z 206 (¹¹C₉H₉³⁷ClN₂)

-

Key Fragmentation Pathways:

Section 4: Applications in Research and Drug Development

The 2-phenylaminopyrimidine (PAP) scaffold, of which 2-(5-chloro-pyridin-2-yl)-phenylamine is a derivative, is a cornerstone in modern medicinal chemistry.[19] It is a key structural motif in numerous tyrosine kinase inhibitors (TKIs), including the groundbreaking anti-cancer drug Imatinib (Gleevec).[20]

Key Roles in Drug Discovery:

-

Kinase Inhibition: The PAP scaffold is an effective ATP-competitive hinge-binder for many protein kinases, making it a valuable starting point for developing inhibitors for oncology and inflammatory diseases.[20][21]

-

Scaffold for Library Synthesis: Its structure allows for facile derivatization at multiple points (the aniline ring, the pyridine ring, and the amine linker), making it an ideal core for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

-

Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor, which can improve solubility and target engagement. The chlorine atom can be used to fine-tune lipophilicity and block sites of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[1]

The process of "scaffold hopping," where core structures are modified to discover novel compounds with improved properties, frequently utilizes heterocyclic cores like the one found in 2-(5-chloro-pyridin-2-yl)-phenylamine.[22] Derivatives of this compound are investigated for a wide range of biological activities, including antimicrobial and anticancer potential.[23]

Section 5: Safety and Handling

GHS Hazard Classification

Based on available safety data sheets, 2-(5-chloro-pyridin-2-yl)-phenylamine and related compounds are considered hazardous.[5] The primary hazards associated with this class of compounds are:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

-

Skin Corrosion/Irritation: May cause skin irritation.[24]

-

Serious Eye Damage/Irritation: May cause serious eye irritation.[25]

-

Acute Toxicity, Inhalation: May be harmful if inhaled.[26]

Safe Handling and Personal Protective Equipment (PPE)

Due to the potential hazards, strict adherence to safety protocols is mandatory.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[5] Ensure eyewash stations and safety showers are readily accessible.[26]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[5]

-

Skin and Body Protection: Wear a lab coat or a chemical-resistant suit.[5]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[5]

-

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling and before breaks.[24]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The compound is noted to be light-sensitive and should be stored accordingly, under an inert atmosphere.[5]

-

Disposal: Dispose of waste materials and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[5][25]

Section 6: References

-

Angene Chemical. (2024, November 1). Safety Data Sheet: 2-(5-Chloropyridin-2-yl)aniline. Angene Chemical.

-

Al-dujaili, L. A. H., & Al-Heetimi, A. L. H. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.

-

Aaron Chemicals. 885277-20-3 | 2-(5-Chloropyridin-2-yl)aniline. Aaron Chemicals LLC.

-

CookeChem. 2-(5-Chloropyridin-2-yl)aniline, 97%, 885277-20-3. CookeChem.

-

Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Amino-5-chloropyridine. Fisher Scientific.

-

Organic Synthesis. Buchwald-Hartwig Coupling. Organic-synthesis.org.

-

Sigma-Aldrich. (2024, September 8). Safety Data Sheet: Aniline. Sigma-Aldrich.

-

ChemicalBook. 885277-20-3 CAS Manufactory. ChemicalBook.

-

Jubilant Ingrevia. (2024, February 19). Safety Data Sheet: 2-Amino-5-chloropyridine. Jubilant Ingrevia.

-

ChemicalBook. 2-Aminopyridine(504-29-0) 1H NMR spectrum. ChemicalBook.

-

Echemi. 2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE SDS, 885277-20-3. Echemi.

-

XiXisys. China National Standard SDS Word Download CAS: 885277-20-3. XiXisys.

-

Al-Zoubi, W., Al-Jaber, H., & Al-Masoudi, N. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(9), 13836-13846.

-

Wikipedia. Buchwald–Hartwig amination. Wikipedia.

-

ResearchGate. Phenylamino-pyrimidine (PAP) Privileged Structure: Synthesis and Medicinal Applications. ResearchGate.

-

Benchchem. Technical Support Center: Buchwald-Hartwig Amination of Substituted Pyridines. Benchchem.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.

-

Mary, Y. S., et al. (2010). Spectroscopic investigations of 2-aminopyridine. TSI Journals.

-

Zhang, X., et al. (2009). Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells. Molecules, 14(10), 4166-4179.

-

ChemicalBook. (2025, May 17). 2-Amino-5-chloropyridine - Safety Data Sheet. ChemicalBook.

-

ResearchGate. MS/MS fragmentation spectrum and fragmentation pattern. ResearchGate.

-

Sekuła, K., Wrzesień-Tokarczyk, W., & Zuba, D. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Problems of Forensic Sciences, 118, 157-169.

-

University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.

-

Wikipedia. Fragmentation (mass spectrometry). Wikipedia.

-

Rahman, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Discover Chemistry.

-

PharmaBlock. Application of Scaffold Hopping in Drug Discovery. PharmaBlock.

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. National Center for Biotechnology Information.

-

ResearchGate. Infrared spectrum of 2-aminopyridine and its metal complexes. ResearchGate.

-

PubChem. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. National Center for Biotechnology Information.

-

Reyes-Mendoza, M., et al. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. MDPI.

-

Miki, K., et al. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry, 89(8).

-

Google Patents. (2014). CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. Google Patents.

-

ChemScene. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. ChemScene.

-

Latypova, L.R., Usmanova, G.S., & Mustafin, A.G. (2023). Synthesis and investigation of polymers containing aniline and indole fragments.

-

Google Patents. (2017). CN106632014A - Preparation of 2-amino-5-chloropyridine. Google Patents.

-

Smolecule. (2023, August 18). Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2. Smolecule.

-

Google Patents. (1976). US398579A - Process for preparing 2-amino-5-chloropyridine. Google Patents.

-

Toronto Research Chemicals. Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate. Toronto Research Chemicals.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. echemi.com [echemi.com]

- 3. High-Quality Amines Products | Aaronchem [aaronchem.com]

- 4. 2-(5-Chloropyridin-2-yl)aniline , 97% , 885277-20-3 - CookeChem [cookechem.com]

- 5. angenechemical.com [angenechemical.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tsijournals.com [tsijournals.com]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

- 18. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. namiki-s.co.jp [namiki-s.co.jp]

- 23. Buy Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate | 349125-08-2 [smolecule.com]

- 24. jubilantingrevia.com [jubilantingrevia.com]

- 25. chemicalbook.com [chemicalbook.com]

- 26. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(5-chloro-pyridin-2-yl)-phenylamine (CAS Number: 885277-20-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-chloro-pyridin-2-yl)-phenylamine, a heterocyclic amine of significant interest in medicinal chemistry. While specific data for this compound is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry and pharmacology of the broader class of 2-phenylaminopyridine derivatives to offer valuable insights for researchers. This document covers its chemical identity, physicochemical properties, plausible synthetic routes based on modern cross-coupling methodologies, and its potential as a scaffold in drug discovery, particularly in the development of kinase inhibitors. Safety and handling precautions are also addressed.

Introduction and Chemical Identity

2-(5-chloro-pyridin-2-yl)-phenylamine is a biaryl amine featuring a phenyl group attached to the 2-position of a 5-chloropyridine ring via a secondary amine linkage. This structural motif is a key pharmacophore in a variety of biologically active molecules. The presence of the chlorine atom on the pyridine ring offers a potential site for further functionalization, while the diphenylamine-like core is a common feature in compounds targeting a range of biological processes.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| CAS Number | 885277-20-3 | N/A |

| Molecular Formula | C₁₁H₉ClN₂ | N/A |

| Molecular Weight | 204.66 g/mol | N/A |

| IUPAC Name | N-phenyl-5-chloropyridin-2-amine | N/A |

| Synonyms | 2-(5-Chloropyridin-2-yl)aniline | N/A |

| Appearance | Not available | N/A |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | N/A |

Synthesis Strategies: A Focus on Modern Cross-Coupling Reactions

The synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine can be approached through several modern synthetic methodologies. The most prominent and versatile of these are palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] In the context of synthesizing our target molecule, this would involve the coupling of an aryl halide with an amine. Two possible disconnection approaches exist:

-

Route A: Coupling of 2-bromo-5-chloropyridine with aniline.

-

Route B: Coupling of 2-aminopyridine with a substituted chlorobenzene.

Route A is generally preferred due to the higher reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.

Diagram 1: Proposed Buchwald-Hartwig Amination Synthesis

Caption: Proposed synthesis via Buchwald-Hartwig amination.

Experimental Protocol: A Representative Buchwald-Hartwig Amination

Disclaimer: This is a generalized protocol and should be optimized for the specific substrates.

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-5-chloropyridine (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add aniline (1.2 eq.) and a base (e.g., Cs₂CO₃, 2.0 eq.) to the flask.

-

Solvent Addition: Add anhydrous, degassed toluene via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, forming carbon-carbon bonds.[3] While typically used for C-C bond formation, a variation can be envisioned for the synthesis of our target molecule, for instance, by coupling a boronic acid derivative of one of the aromatic rings with a halogenated partner of the other, followed by a subsequent amination step. A more direct, albeit less common, approach for forming the C-N bond is not the primary application of this reaction.

A plausible two-step synthesis involving an initial Suzuki coupling is outlined below.

Diagram 2: Proposed Suzuki Coupling-Based Synthesis

Caption: A potential two-step synthesis involving Suzuki coupling.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling for the Intermediate

Disclaimer: This is a generalized protocol for the formation of the intermediate and should be optimized.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,5-dichloropyridine (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[4]

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring and Work-up: Follow a similar procedure to the Buchwald-Hartwig work-up to isolate the 2-phenyl-5-chloropyridine intermediate.

-

Subsequent Amination: The isolated intermediate would then undergo a C-N coupling reaction, such as the Buchwald-Hartwig amination, to yield the final product.

Potential Applications in Drug Discovery

The 2-phenylaminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[5] Derivatives of this scaffold have shown a wide range of pharmacological activities.

Kinase Inhibition

A significant number of kinase inhibitors feature the 2-phenylaminopyrimidine (a close analog) or 2-phenylaminopyridine core.[6] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. The nitrogen atoms of the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition. The phenyl group often occupies a hydrophobic pocket, and substituents on both rings can be modified to enhance potency and selectivity.

Given this precedent, 2-(5-chloro-pyridin-2-yl)-phenylamine is a promising starting point for the design of novel kinase inhibitors. The 5-chloro substituent could potentially be exploited for further derivatization to improve pharmacokinetic properties or to target specific subpockets within the kinase active site.

Diagram 3: Kinase Inhibition Signaling Pathway

Caption: Mechanism of action for a potential kinase inhibitor.

Spectroscopic Characterization (Predicted)

In the absence of experimentally determined spectroscopic data, computational predictions can provide valuable insights for the characterization of 2-(5-chloro-pyridin-2-yl)-phenylamine.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear in the range of δ 6.5-8.5 ppm. The NH proton would likely be a broad singlet. Coupling patterns would be complex due to the two aromatic systems. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-160 ppm.[7] |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 204, with an M+2 peak at m/z 206 in an approximate 3:1 ratio, characteristic of the chlorine isotope pattern. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), C-N stretching, and aromatic C-H and C=C stretching vibrations. |

Safety and Handling

While specific toxicity data for 2-(5-chloro-pyridin-2-yl)-phenylamine is not available, it should be handled with the standard precautions for laboratory chemicals.[1]

-

Hazard Statements (based on similar compounds): May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

2-(5-chloro-pyridin-2-yl)-phenylamine is a molecule with significant potential in the field of medicinal chemistry. Its synthesis is accessible through well-established palladium-catalyzed cross-coupling reactions. The 2-phenylaminopyridine core structure is a validated pharmacophore, particularly for the development of kinase inhibitors. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- Phenylamino-pyrimidine (PAP)

- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. (URL not available)

- Safety Data Sheet for 2-(5-CHLORO-PYRIDIN-2-YL)-PHENYLAMINE. (URL not available)

-

Human Metabolome Database: 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). ([Link])

-

Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells. ([Link])

- Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection. (URL not available)

-

Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC. ([Link])

-

Buchwald–Hartwig amination - Wikipedia. ([Link])

Sources

- 1. Design and Synthesis of Novel 2-Phenylaminopyrimidine (PAP) Derivatives and Their Antiproliferative Effects in Human Chronic Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of novel 2-phenylaminopyrimidine (PAP) derivatives and their antiproliferative effects in human chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to 2-(5-chloro-pyridin-2-yl)-phenylamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-chloro-pyridin-2-yl)-phenylamine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore plausible synthetic routes based on established cross-coupling methodologies, and outline detailed protocols for its characterization using modern spectroscopic techniques. Furthermore, this guide will contextualize the therapeutic relevance of the 2-phenylaminopyridine scaffold, highlighting its role in the development of targeted therapies and discussing the potential applications of 2-(5-chloro-pyridin-2-yl)-phenylamine in drug discovery.

Introduction: The Phenylaminopyridine Scaffold in Drug Discovery

The 2-phenylaminopyridine and its related phenylaminopyrimidine (PAP) nucleus are recognized as "privileged structures" in medicinal chemistry. This designation stems from their recurring presence in a multitude of biologically active compounds, including approved drugs and clinical candidates. Notably, the PAP core is a cornerstone of numerous tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics that have revolutionized the treatment of various malignancies. The structural rigidity of the scaffold, combined with its capacity for diverse substitutions, allows for the fine-tuning of interactions with specific biological targets. The introduction of a chloro-substituent on the pyridine ring, as seen in 2-(5-chloro-pyridin-2-yl)-phenylamine, can significantly influence the compound's physicochemical properties and biological activity, making it a molecule of considerable interest for further investigation.

Molecular Profile and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-(5-chloro-pyridin-2-yl)-phenylamine is paramount for its synthesis, purification, and formulation.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉ClN₂ | Calculated |

| Molecular Weight | 204.66 g/mol | [1][2] |

| CAS Number | 885277-20-3 |

To visualize the molecular structure of 2-(5-chloro-pyridin-2-yl)-phenylamine, the following DOT script can be used to generate a 2D representation:

Synthesis Methodologies: A Practical Approach

The synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine is not extensively detailed in readily available literature. However, its structure lends itself to well-established palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination, or the copper-catalyzed Ullmann condensation. These methods are foundational in modern organic synthesis for the formation of carbon-nitrogen bonds.

Proposed Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile and widely used method for the synthesis of arylamines from aryl halides. The proposed synthesis of 2-(5-chloro-pyridin-2-yl)-phenylamine would involve the coupling of a halosubstituted pyridine with aniline.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-bromo-5-chloropyridine (1.0 eq), a palladium precatalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).

-

Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Reagent Addition: Aniline (1.2 eq) and a strong base, such as sodium tert-butoxide (NaOtBu, 1.4 eq), are added to the tube under the inert atmosphere.

-

Solvent and Reaction: Anhydrous toluene is added, and the reaction mixture is stirred at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Alternative Synthetic Route: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher reaction conditions than the Buchwald-Hartwig amination, it remains a valuable synthetic tool.

Reaction Principle:

This reaction would involve the coupling of 2-chloro-5-chloropyridine with aniline in the presence of a copper catalyst and a base at elevated temperatures.

Spectroscopic Characterization

Unequivocal structure determination is critical in chemical synthesis. A combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) is essential for the comprehensive characterization of 2-(5-chloro-pyridin-2-yl)-phenylamine. While specific spectra for this compound are not widely published, the following sections outline the expected spectral features based on its structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings. The protons on the pyridine ring will likely appear as doublets and a doublet of doublets, with coupling constants characteristic of their positions relative to the nitrogen atom and the chloro-substituent. The protons of the phenyl group will also exhibit characteristic splitting patterns. The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all eleven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H Stretch: A characteristic peak in the region of 3300-3500 cm⁻¹.

-

C-N Stretch: Bands in the 1250-1350 cm⁻¹ region.

-

C=C and C=N Aromatic Stretches: Multiple sharp peaks in the 1400-1600 cm⁻¹ range.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 204.66. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Potential Applications in Drug Development

The 2-phenylaminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms in the pyridine ring and the amino linker can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of the ATP-binding pocket of various kinases.

Derivatives of 2-phenylaminopyridine have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: As inhibitors of various tyrosine kinases implicated in cancer cell proliferation and survival.

-

Anti-inflammatory Agents: By targeting kinases involved in inflammatory signaling pathways.

-

Antiviral and Antimicrobial Agents: Demonstrating the versatility of this scaffold in targeting different biological pathways.

The presence of the chloro-substituent in 2-(5-chloro-pyridin-2-yl)-phenylamine can enhance binding affinity to target proteins through halogen bonding and can also modulate the compound's metabolic stability and pharmacokinetic profile. This makes it an attractive starting point for the development of new therapeutic agents.

Conclusion

2-(5-chloro-pyridin-2-yl)-phenylamine is a molecule with significant potential in the field of drug discovery, owing to its embodiment of the privileged 2-phenylaminopyridine scaffold. While detailed experimental data for this specific compound is sparse, this guide has provided a comprehensive framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

-

CAS 885277-20-3 2-(5-Chloro-pyridin-2-yl)-phenylamine. Autech Industry Co.,Limited. Available at: [Link]

Sources

Introduction: The Role of 2-(5-chloro-pyridin-2-yl)-phenylamine in Modern Drug Discovery

An In-depth Technical Guide to the Mechanism of Action of 2-(5-chloro-pyridin-2-yl)-phenylamine and its Derivatives as Kinase Inhibitors

The compound 2-(5-chloro-pyridin-2-yl)-phenylamine is a heterocyclic amine that serves as a crucial building block in the synthesis of a variety of biologically active molecules. While not typically an active pharmaceutical ingredient itself, its structural motif is prevalent in a number of potent enzyme inhibitors. This guide will explore the mechanistic landscape of compounds derived from this important chemical scaffold, with a particular focus on their role as kinase inhibitors in oncology.

The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor, a key interaction in many enzyme active sites.[1] This, combined with the phenylamine group, forms a "privileged scaffold" that medicinal chemists can modify to achieve high potency and selectivity for specific enzyme targets.[1] This guide will delve into the mechanism of action of kinase inhibitors derived from this scaffold, providing a comprehensive overview for researchers and drug development professionals.

The Kinase Superfamily: Prime Targets in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins. This process, known as phosphorylation, is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[2][3]

In many forms of cancer, kinases are aberrantly activated due to mutations, gene amplification, or chromosomal translocations. This uncontrolled kinase activity can lead to the constitutive activation of downstream signaling pathways that drive tumor growth and survival.[3] Consequently, kinases have become one of the most important classes of drug targets in oncology.[4]

Mechanism of Action: ATP-Competitive Inhibition

Many kinase inhibitors derived from the 2-(5-chloro-pyridin-2-yl)-phenylamine scaffold function as ATP-competitive inhibitors.[5][6] They are designed to bind to the ATP-binding pocket of the kinase, preventing the natural substrate, ATP, from binding and thus inhibiting the phosphorylation of downstream substrates.[2]

The general mechanism involves the inhibitor molecule making a series of specific interactions with the amino acid residues lining the ATP-binding pocket. These interactions can include:

-

Hydrogen bonding: The pyridine nitrogen and amine groups of the scaffold can form hydrogen bonds with the "hinge region" of the kinase, a flexible loop that connects the N- and C-terminal lobes of the enzyme. This is a critical interaction for anchoring the inhibitor in the active site.

-

Hydrophobic interactions: The phenyl and pyridinyl rings can engage in hydrophobic interactions with nonpolar residues in the active site, contributing to the overall binding affinity.

-

Van der Waals forces: Close packing of the inhibitor within the ATP-binding pocket maximizes favorable van der Waals interactions.

By occupying the ATP-binding site, these inhibitors effectively block the kinase's catalytic activity, leading to a shutdown of the signaling pathway it controls. This can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.

Signaling Pathway Interruption: The EGFR Example

A prominent example of a kinase targeted by pyridinyl-phenylamine derivatives is the Epidermal Growth Factor Receptor (EGFR).[5] EGFR is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This creates docking sites for downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[3]

Inhibitors targeting EGFR block this initial autophosphorylation step, preventing the activation of these downstream pathways and thereby inhibiting cancer cell growth.

Figure 1: Simplified EGFR signaling pathway and the point of intervention for an ATP-competitive inhibitor.

Quantitative Analysis of Inhibitor Potency

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[4] This value is determined through biochemical or cell-based assays.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrimido[5,4-d]pyrimidines | EGFR | 0.5 - 50 | [5] |

| 2-aminopyrimidinyl-thiazoles | Src/Abl | 1 - 10 | [7][8] |

| Phenylaminopyrimidines | Class III RTKs | 10 - 100 | [2] |

Table 1: Representative IC50 values for various kinase inhibitors with related structural scaffolds. Note: These are example ranges and specific values vary greatly between individual compounds.

Experimental Protocols for Mechanistic Elucidation

A thorough understanding of a kinase inhibitor's mechanism of action requires a combination of biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a common method for determining the IC50 of an inhibitor.[9]

Objective: To determine the potency of a test compound against a purified kinase.

Materials:

-

Purified kinase

-

Kinase-specific substrate

-

ATP

-

ADP-Glo™ Reagent (Promega)

-

Kinase-Glo® Reagent (Promega)

-

Test compound (e.g., a derivative of 2-(5-chloro-pyridin-2-yl)-phenylamine)

-

384-well plates

-

Multidrop dispenser

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase-Glo® Reagent to convert the newly synthesized ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Workflow for an in vitro kinase activity assay using ADP-Glo™ technology.

Protocol 2: Cell-Based Proliferation/Viability Assay (MTT Assay)

Cell-based assays are crucial for evaluating the effect of an inhibitor in a more biologically relevant context.[10] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability and proliferation.[11]

Objective: To assess the effect of a test compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line (e.g., A431 for EGFR inhibitors)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 2-(5-chloro-pyridin-2-yl)-phenylamine scaffold is a cornerstone in the development of potent and selective kinase inhibitors. The mechanism of action for derivatives of this compound typically involves competitive inhibition at the ATP-binding site of the target kinase, leading to the disruption of oncogenic signaling pathways. A comprehensive understanding of this mechanism is achieved through a combination of biochemical and cell-based assays that quantify inhibitor potency and cellular effects.

Future research in this area will likely focus on developing inhibitors with improved selectivity to minimize off-target effects and toxicity, as well as strategies to overcome drug resistance, a common challenge in kinase inhibitor therapy. The versatility of the pyridinyl-phenylamine scaffold will undoubtedly continue to make it a valuable tool in the design of next-generation cancer therapeutics.

References

-

Charles River Laboratories. (n.d.). Cancer Cell-Based Assays. Retrieved from [Link]

-

Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. Retrieved from [Link]

-

Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Retrieved from [Link]

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.

-

Everse, S. J. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. YouTube. Retrieved from [Link]

- Rewcastle, G. W., Denny, W. A., Bridges, A. J., Fry, D. W., Garrett, M. D., & Kraker, A. J. (1997). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(12), 1820–1826.

- Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.

- Kumar, A., Sharma, G., & Singh, H. (2019). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 4(7), 11775–11786.

- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

-

Pierre, F., Chua, P. C., O'Brien, S. E., Siddiqui-Jain, A., Bourbon, P., Haddach, M., ... & Ryckman, D. M. (2011). Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer. Journal of Medicinal Chemistry, 54(2), 635–654.

- Manetti, F., Brullo, C., Magnani, M., Mosci, F., Chegaev, K., Giglio, G., ... & Botta, M. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16560.

-

Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Semantic Scholar. Retrieved from [Link]

- Zhang, Z., et al. (2009). Discovery of betrixaban (PRT054021), N-(5-chloropyridin-2-yl)-2-(4-(N,N-dimethylcarbamimidoyl)benzamido)-5-methoxybenzamide, a highly potent, selective, and orally efficacious factor Xa inhibitor. Bioorganic & Medicinal Chemistry Letters, 19(8), 2179-2185.

- Singh, S., & Kumar, V. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(10), 2419-2441.

- CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine. (n.d.). Google Patents.

- Thumula, S., et al. (2019). Eco-friendly Synthesis of 2-(3H-Imidazo[4,5-b]pyridin-2-yl)-N-phenylbenzamides. Asian Journal of Chemistry, 31(1), 1-4.

- US3985759A - Process for preparing 2-amino-5-chloropyridine. (n.d.). Google Patents.

- CN101311162A - Method for preparing 2,5-dimethoxy phenylethylamine. (n.d.). Google Patents.

- CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. (n.d.). Google Patents.

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitrodiphenylamine. PubChem. Retrieved from [Link]

- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (n.d.). Google Patents.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reactionbiology.com [reactionbiology.com]

- 5. Tyrosine kinase inhibitors. 12. Synthesis and structure-activity relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines designed as inhibitors of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

Spectroscopic Blueprint of 2-(5-chloro-pyridin-2-yl)-phenylamine: A Technical Guide for Researchers

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical overview of the spectroscopic data for 2-(5-chloro-pyridin-2-yl)-phenylamine, a molecule of significant interest in medicinal chemistry. Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and the elucidation of its structural nuances which ultimately influence its biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only raw data but also the underlying scientific rationale for the experimental design and data interpretation.

The structural framework of 2-(5-chloro-pyridin-2-yl)-phenylamine, comprising a substituted pyridine ring linked to a phenylamine moiety, gives rise to a unique set of spectroscopic characteristics. This guide will systematically dissect the expected data from core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. By synthesizing data from analogous structures and foundational spectroscopic principles, we present a robust predictive analysis that will empower researchers in their synthetic and analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom within the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-(5-chloro-pyridin-2-yl)-phenylamine is anticipated to exhibit distinct signals corresponding to the aromatic protons on both the pyridine and phenyl rings, as well as a signal for the amine proton. The chemical shifts are influenced by the electronic effects of the chlorine substituent and the nitrogen atoms.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3' | ~6.8 - 7.0 | Doublet | ~8.0 | Ortho to the electron-donating amino group. |

| H-4' | ~7.6 - 7.8 | Doublet of doublets | J ≈ 8.0, 2.5 | Meta to the amino group and ortho to the chlorine, deshielded. |

| H-6' | ~8.2 - 8.4 | Doublet | ~2.5 | Ortho to both the ring nitrogen and the chlorine atom, significantly deshielded. |

| Phenyl H (ortho) | ~7.2 - 7.4 | Doublet | ~7.5 | Ortho to the amino group on the phenyl ring. |

| Phenyl H (meta) | ~6.9 - 7.1 | Triplet | ~7.5 | Meta to the amino group on the phenyl ring. |

| Phenyl H (para) | ~7.3 - 7.5 | Triplet | ~7.5 | Para to the amino group on the phenyl ring. |

| N-H | ~8.5 - 9.5 | Singlet (broad) | - | Labile proton, chemical shift is concentration and solvent dependent. |

Rationale: The predictions are based on the analysis of related structures such as 2-anilinopyridine and 2-amino-5-chloropyridine.[1][2] The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom will cause a downfield shift for the pyridine protons compared to benzene. The phenyl protons will exhibit a more typical pattern for a monosubstituted benzene ring, influenced by the electron-donating amino group.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-(5-chloro-pyridin-2-yl)-phenylamine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shift of the N-H proton.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to 25 °C.

-

Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2' | ~158 - 162 | Attached to two nitrogen atoms, highly deshielded. |

| C-3' | ~108 - 112 | Shielded by the amino group. |

| C-4' | ~138 - 142 | Deshielded by the adjacent nitrogen and chlorine. |

| C-5' | ~125 - 129 | Attached to chlorine. |

| C-6' | ~148 - 152 | Alpha to the pyridine nitrogen, deshielded. |

| Phenyl C (ipso) | ~140 - 144 | Attached to the amino group. |

| Phenyl C (ortho) | ~115 - 119 | Shielded by the amino group. |

| Phenyl C (meta) | ~128 - 132 | Less affected by the amino group. |

| Phenyl C (para) | ~120 - 124 | Shielded by the amino group. |

Rationale: These predictions are derived from data for 2-aminopyridine, 5-chloropyridine, and aniline.[3][4][5] The carbons of the pyridine ring are generally at a lower field than those of the phenyl ring due to the electronegativity of the ring nitrogen. The carbon bearing the chlorine (C-5') will be directly influenced by its electronegativity.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Spectrometer: A 100 MHz or higher ¹³C frequency spectrometer.

-

Temperature and Shimming: Same as for ¹H NMR.

-

-

Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Acquisition Parameters:

-

Spectral Width: ~200-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Caption: General workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Predicted Mass Spectrum

The nominal molecular weight of 2-(5-chloro-pyridin-2-yl)-phenylamine (C₁₁H₉ClN₂) is 204.66 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 204. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), an M+2 peak at m/z 206 with approximately one-third the intensity of the molecular ion peak is a characteristic feature.

Table 3: Predicted Key Fragment Ions in EI-MS

| m/z | Proposed Fragment | Rationale |

| 204/206 | [C₁₁H₉ClN₂]⁺ | Molecular ion peak (M⁺) and its isotope peak. |

| 169 | [C₁₁H₉N₂]⁺ | Loss of a chlorine radical. |

| 111/113 | [C₅H₃ClN]⁺ | Cleavage of the C-N bond between the rings, retaining the chloropyridine fragment. |

| 93 | [C₆H₅NH]⁺ | Cleavage of the C-N bond, retaining the phenylamine fragment. |